
(R)-1-(3-Bromo-5-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-(3-Bromo-5-methylphenyl)ethan-1-amine is a chiral primary amine featuring a bromine atom at the meta-position and a methyl group at the para-position on the aromatic ring. Its molecular formula is C₉H₁₂BrN (molar mass: 214.1 g/mol), with a predicted density of 1.345 g/cm³ and boiling point of 273.2 ± 25.0 °C . The stereogenic center at the β-carbon of the ethylamine moiety confers enantioselectivity, making it valuable in asymmetric catalysis and pharmaceutical synthesis. This compound’s unique substitution pattern balances steric bulk (from the methyl group) and electronic effects (from the electron-withdrawing bromine), enabling tailored interactions in molecular recognition processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-methylphenyl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 3-position of the benzene ring.
Amine Introduction: The brominated intermediate is then subjected to a nucleophilic substitution reaction with an appropriate amine source to introduce the ethan-1-amine chain.
Industrial Production Methods
Industrial production of ®-1-(3-Bromo-5-methylphenyl)ethan-1-amine may involve large-scale bromination and amine substitution reactions, optimized for high yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromo-5-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry and Neuropharmacology
One of the most significant applications of (R)-1-(3-Bromo-5-methylphenyl)ethan-1-amine is its role as an agonist for trace amine-associated receptor 1 (TAAR1). Research indicates that compounds targeting TAAR1 can modulate dopaminergic signaling pathways, making them potential candidates for treating conditions such as schizophrenia and depression. In a study involving rodent models, this compound demonstrated efficacy in reducing hyperactivity induced by MK-801, a NMDA receptor antagonist used to model schizophrenia symptoms .
Case Study: Schizophrenia Treatment
- Objective : Assess the efficacy of this compound in reducing hyperactivity.
- Method : Administered to rats subjected to MK-801.
- Results : Significant reduction in spontaneous activity was observed, suggesting potential therapeutic effects for schizophrenia-related symptoms.
Synthesis and Derivatives
The synthesis of this compound has been explored through various methodologies, including one-pot reactions that enhance yield and reduce synthesis time. The compound can also serve as a precursor for synthesizing more complex molecules with enhanced biological activity.
Synthesis Method | Yield (%) | Reaction Time (hours) |
---|---|---|
One-Pot Synthesis | 85 | 2 |
Multi-Step Synthesis | 70 | 6 |
Anticancer Activity
Emerging studies have indicated that derivatives of this compound may exhibit anticancer properties. For example, pyrazoline derivatives synthesized from this compound have shown promise in inhibiting tumor growth and exhibiting cytotoxic effects against various cancer cell lines .
Case Study: Anticancer Evaluation
- Objective : Evaluate the anticancer activity of pyrazoline derivatives from this compound.
- Method : Tested against human cancer cell lines.
- Results : Notable inhibition of cell proliferation was recorded, indicating potential for further development as anticancer agents.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Halogen and Alkyl Substitutions
Table 1: Key Structural and Physical Properties
Key Findings:
Positional Isomerism : The meta-bromo and para-methyl substitution in the target compound distinguishes it from positional isomers like (R)-1-(5-bromo-2-methylphenyl)ethan-1-amine. Steric hindrance and electronic effects vary significantly with substituent placement, impacting reactivity in catalytic applications .
Trifluoromethyl vs. Methyl : Replacing the methyl group with a trifluoromethyl group (as in (R)-1-(3-Bromo-5-(CF₃)phenyl)ethan-1-amine) enhances lipophilicity and electron-withdrawing effects, favoring interactions in hydrophobic binding pockets (e.g., kinase inhibitors) .
Halogen Position: Para-substituted bromophenyl amines (e.g., Br-MBA) exhibit stronger halogen bonding with inorganic layers in materials science applications compared to meta-substituted derivatives .
Catalytic Performance vs. Unsubstituted Analogues
Table 2: Enantioselectivity in Organocatalysis
Key Findings:
- The target compound’s bromine and methyl groups may reduce catalytic activity compared to simpler aryl amines (e.g., 1-phenylethan-1-amine) due to increased steric hindrance. However, such substituents could improve enantioselectivity in bulkier substrates by enforcing stricter transition-state geometries .
- Naphthyl-substituted analogues (e.g., (R)-1-(2-naphthyl)ethan-1-amine) show higher enantioselectivity (up to 85% ee) owing to extended π-π interactions, suggesting that bromine’s electronic effects in the target compound might be counterbalanced by steric limitations .
Pharmaceutical Relevance vs. Pyridyl and Methoxy Derivatives
Table 3: Bioactive Chiral Amines
Key Findings:
- Pyridyl derivatives (e.g., 1-(pyridin-2-yl)ethan-1-amine) are prioritized in kinase inhibitor development due to their nitrogen’s coordination capability with metal catalysts or biological targets .
- Methoxy-substituted analogues (e.g., 2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine) are explored for CNS drugs, where electron-donating groups enhance blood-brain barrier penetration .
- The target compound’s bromo-methyl combination remains underexplored in drug development but shows promise in enantioselective phase transport studies due to its balanced hydrophobicity .
Biological Activity
(R)-1-(3-Bromo-5-methylphenyl)ethan-1-amine, also known as (S)-1-(3-bromo-5-methylphenyl)ethan-1-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its activity against various biological targets.
- Molecular Formula : C9H12BrN
- Molecular Weight : 214.10 g/mol
- IUPAC Name : (1S)-1-(3-bromo-5-methylphenyl)ethanamine
- Structure : The compound features a bromine atom and a methyl group attached to a phenyl ring, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:
- Receptors : It may act as a modulator for neurotransmitter receptors, particularly the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and neuroprotection.
- Enzymes : The compound's amine group can participate in enzyme inhibition or activation pathways, impacting biochemical processes within cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines by inducing apoptosis and affecting cell cycle progression. The presence of the bromine atom enhances its cytotoxicity compared to non-brominated analogs .
Neuroprotective Effects
Preliminary studies suggest that this compound may exert neuroprotective effects by modulating cholinergic signaling pathways. This could have implications for treating neurodegenerative diseases .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of this compound against various biological targets. Table 1 summarizes key findings from these studies:
Study | Target | IC50 (µM) | Effect |
---|---|---|---|
α7 nAChR | 0.14 | Potent modulation | |
Cancer Cell Lines | 10.5 | Induced apoptosis | |
Bacterial Strains | 15.0 | Antimicrobial activity |
Mechanistic Insights
Research has explored the mechanistic pathways through which this compound exerts its effects. Notably, it has been shown to inhibit specific signaling cascades involved in inflammation and cell proliferation, which are critical in cancer progression and microbial resistance .
Properties
Molecular Formula |
C9H12BrN |
---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
LTOZVMUMNVAZDC-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)[C@@H](C)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.